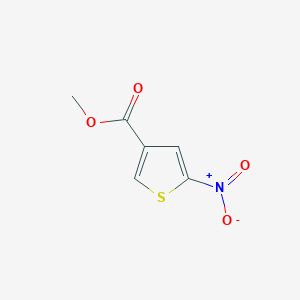

Methyl 5-nitrothiophene-3-carboxylate

説明

Structure

3D Structure

特性

IUPAC Name |

methyl 5-nitrothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4S/c1-11-6(8)4-2-5(7(9)10)12-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVKWUOGNGQZTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372365 | |

| Record name | methyl 5-nitrothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88770-22-3 | |

| Record name | methyl 5-nitrothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-nitrothiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-nitrothiophene-3-carboxylate

This guide provides a comprehensive overview and detailed protocol for the synthesis of methyl 5-nitrothiophene-3-carboxylate, a valuable intermediate in medicinal chemistry and materials science. The primary synthetic route involves the electrophilic aromatic substitution of methyl thiophene-3-carboxylate. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the reaction mechanism, experimental setup, safety considerations, and purification strategies.

Strategic Overview: The Nitration of Methyl Thiophene-3-carboxylate

The introduction of a nitro group onto an aromatic ring is a cornerstone of organic synthesis. For the preparation of methyl 5-nitrothiophene-3-carboxylate, the most direct and efficient method is the electrophilic nitration of the readily available starting material, methyl thiophene-3-carboxylate.

Thiophene is an electron-rich heterocycle that is highly reactive towards electrophiles.[1] This inherent reactivity demands carefully controlled conditions to prevent undesirable side reactions such as oxidation and the formation of multiple nitrated products.[1][2] The choice of nitrating agent and solvent system is critical to achieving high yield and regioselectivity. The presence of the methyl carboxylate group at the 3-position is a key factor influencing the reaction's outcome, as it deactivates the ring and directs the incoming electrophile.

The Causality of Regioselectivity: Mechanistic Insights

The nitration of methyl thiophene-3-carboxylate is a classic example of electrophilic aromatic substitution. The regiochemical outcome—preferential substitution at the C5 position—is governed by the electronic properties of both the thiophene ring and the substituent.

-

Generation of the Electrophile: The reaction is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺). In the common mixed-acid method, this is achieved by the protonation of nitric acid by a stronger acid, typically sulfuric acid, followed by the loss of a water molecule. When acetic anhydride is used, it reacts with nitric acid to form acetyl nitrate, which then serves as the source of the nitronium ion.[2]

-

Electrophilic Attack: The electron-rich thiophene ring acts as a nucleophile, attacking the nitronium ion. The attack can occur at either the C2 or C5 position, as these are the most activated sites in the thiophene ring.

-

Intermediate Stabilization: The resulting intermediate, a resonance-stabilized cation known as a sigma complex or arenium ion, is more stable when the attack occurs at the C5 position. The electron-withdrawing nature of the methyl carboxylate group at C3 destabilizes an adjacent positive charge (as would be formed from attack at C2 or C4), thus favoring attack at the C5 position.

-

Rearomatization: A base (such as H₂O or HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the thiophene ring and yielding the final product, methyl 5-nitrothiophene-3-carboxylate.

Caption: Mechanism of Electrophilic Nitration on Methyl Thiophene-3-carboxylate.

Field-Proven Experimental Protocol

This protocol is based on established procedures for the nitration of thiophene derivatives, prioritizing safety and reproducibility.[1][2] The use of fuming nitric acid and acetic anhydride provides a potent but controllable nitrating system.

Materials and Reagents:

-

Methyl thiophene-3-carboxylate

-

Fuming Nitric Acid (≥90%, density ~1.5 g/mL)

-

Acetic Anhydride

-

Glacial Acetic Acid

-

Crushed Ice / Ice Water

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate or Dichloromethane (for extraction)

-

Ethanol or Hexanes (for recrystallization)

Equipment:

-

Three-necked round-bottom flask

-

Stirring motor and magnetic stir bar or overhead stirrer

-

Dropping/addition funnel

-

Thermometer

-

Ice-water bath

-

Separatory funnel

-

Büchner funnel and filtration flask

-

Rotary evaporator

Step-by-Step Methodology:

-

Preparation of the Nitrating Mixture (Caution!): In a beaker, cautiously add fuming nitric acid dropwise to a stirred volume of acetic anhydride, keeping the temperature below 10°C using an ice-water bath. This exothermic reaction forms acetyl nitrate. Self-Validating Check: The mixture should be prepared fresh and kept cold.

-

Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve methyl thiophene-3-carboxylate in glacial acetic acid. Cool the solution to 0-5°C using an ice-water bath.

-

Nitration: Add the cold nitrating mixture (from Step 1) dropwise to the stirred solution of the thiophene ester over 30-60 minutes. The internal temperature must be rigorously maintained below 10°C. Expertise Insight: A rapid rise in temperature can lead to oxidation, indicated by a darkening of the solution to red or black, and a decrease in yield.[2] A stable light brown or yellow color is ideal.

-

Reaction Monitoring: After the addition is complete, let the mixture stir at 0-5°C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Very slowly and carefully, pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The product will often precipitate as a pale yellow solid.[1]

-

Workup - Solid Product: If a solid precipitates, allow the mixture to stand in the ice bath to maximize crystallization. Filter the solid using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol or hexanes.

-

Workup - Oily Product: If the product separates as an oil, transfer the entire mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts.

-

Neutralization and Drying: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization (e.g., from ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

Caption: Experimental Workflow for the Synthesis of Methyl 5-nitrothiophene-3-carboxylate.

Data Presentation: Reaction Parameters

The choice of nitrating conditions can be adapted based on available reagents and desired outcomes. The following table summarizes common variables.

| Nitrating System | Solvent(s) | Temperature | Typical Yield | Key Considerations | Reference |

| Fuming HNO₃ / Acetic Anhydride | Glacial Acetic Acid | 0 - 10°C | 70-85% | Good control, avoids strong mineral acids. | [2],[1] |

| Fuming HNO₃ / Conc. H₂SO₄ | Concentrated H₂SO₄ | 0 - 10°C | Variable | Very powerful nitrating agent; requires extreme caution and precise temperature control. | [3],[4] |

| KNO₃ / Conc. H₂SO₄ | Concentrated H₂SO₄ | 0°C | Variable | Generates anhydrous nitric acid in situ. | [5] |

| Nitric Acid / Fe³⁺-montmorillonite | Dichloroethane | Reflux | High | Heterogeneous catalysis, potentially milder and more selective. | [1] |

Authoritative Grounding: Safety and Handling

Trustworthiness in practice is synonymous with safety. Nitration reactions are energetic and involve hazardous materials. A thorough risk assessment is mandatory before beginning any work.

-

Corrosive and Oxidizing Agents: Fuming nitric acid, concentrated sulfuric acid, and acetic anhydride are all highly corrosive and powerful oxidizing agents. They can cause severe burns upon contact. Always handle them in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including:

-

Chemical splash goggles and a face shield.

-

Heavy-duty acid-resistant gloves (e.g., butyl rubber or Viton).

-

A flame-resistant lab coat.

-

-

Toxicity of Nitrothiophenes: Nitrothiophene derivatives are toxic and should be handled with care.[2] They are classified as harmful if swallowed, in contact with skin, or if inhaled.[6] Skin contact can lead to painful blisters.[2] Avoid creating dust or aerosols, and always wear gloves when handling the product.

-

Reaction Control: The reaction is highly exothermic. Maintaining the recommended temperature is critical to prevent the reaction from running away, which could lead to violent decomposition and the release of toxic nitrogen oxides. Ensure a sufficiently large and efficient cooling bath is on standby.

-

Quenching: The quenching step must be performed slowly by adding the reaction mixture to ice, never the other way around. Adding water or ice directly to the concentrated acid mixture can cause violent boiling and splashing.

-

Waste Disposal: Acidic waste must be neutralized carefully before disposal according to institutional guidelines. Organic waste containing nitrated compounds should be collected separately.

References

-

Organic Syntheses, (2011). 2-nitrothiophene. The National Academies Press. [Link]

-

Finiuk, N., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]

-

Iesov, I., et al. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. MDPI. [Link]

- Google Patents, (n.d.).

-

PubChem, (n.d.). 5-Nitrothiophene-3-carboxylic acid. [Link]

-

Valsynthese SA, (2021). Material Safety Data Sheet 2-NITROTHIOPHENE. [Link]

-

ResearchGate, (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?[Link]

-

ResearchGate, (n.d.). Synthetic Protocols for Aromatic Nitration: A Review. [Link]

-

NJ.gov, (n.d.). HAZARD SUMMARY. [Link]

-

Organic Syntheses, (n.d.). 3-methylthiophene. [Link]

-

Brown, I., et al. (1969). Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid. Journal of the Chemical Society C. [Link]

-

PeerJ, (n.d.). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction. [Link]

-

MDPI, (n.d.). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. valsynthese.ch [valsynthese.ch]

Physicochemical properties of Methyl 5-nitrothiophene-3-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of Methyl 5-nitrothiophene-3-carboxylate

Introduction

Methyl 5-nitrothiophene-3-carboxylate is a heterocyclic organic compound featuring a thiophene ring functionalized with both a nitro group and a methyl ester. This specific arrangement of an electron-donating sulfur atom within the aromatic ring, countered by two potent electron-withdrawing groups (nitro and carboxylate), renders the molecule an electron-deficient system with significant chemical reactivity. Its structural motifs are prevalent in a wide array of biologically active molecules, making it a valuable building block and intermediate in medicinal chemistry and materials science. Thiophene derivatives are known to possess diverse pharmacological properties, including antibacterial, anti-inflammatory, and antitumor activities[1]. This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic profile, reactivity, and handling of Methyl 5-nitrothiophene-3-carboxylate for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. The structural attributes of Methyl 5-nitrothiophene-3-carboxylate are the primary determinants of its physical and chemical behavior.

| Identifier | Data | Reference |

| IUPAC Name | methyl 5-nitrothiophene-3-carboxylate | [2] |

| Synonyms | 5-Nitro-thiophene-3-carboxylic acid methyl ester | [2][3] |

| CAS Number | 88770-22-3 | [2][3][4] |

| Molecular Formula | C₆H₅NO₄S | [2][4] |

| Molecular Weight | 187.17 g/mol | [4] |

| SMILES Code | O=C(C1=CSC(=O)=C1)OC | [4] |

The molecule's architecture, featuring a planar thiophene ring, facilitates π-stacking interactions, while the nitro and ester groups serve as sites for hydrogen bonding and nucleophilic attack, respectively. The electron-deficient nature imparted by these groups is a critical factor in its reactivity profile[5].

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are crucial for designing experimental protocols, including reaction conditions, purification methods, and formulation strategies.

| Property | Value | Remarks | Reference |

| Boiling Point | 298.6 ± 20.0 °C | Predicted value. High boiling point is expected due to polarity and molecular weight. | [3] |

| Density | 1.454 ± 0.06 g/cm³ | Predicted value. | [3] |

| Solubility | No quantitative data available. | Qualitatively, it is expected to have moderate solubility in polar organic solvents like DMSO, DMF, and alcohols. Methyl esters are generally less lipophilic than their ethyl ester counterparts, which may favor solubility in moderately aqueous environments[6]. | |

| Storage Conditions | 2-8°C, sealed in dry, dark place. | Recommended to prevent potential degradation from light or moisture. | [3][4] |

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. While specific spectra for this compound are not provided in the search results, a predictive analysis based on its functional groups offers valuable insight.

-

¹H NMR Spectroscopy: The spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the thiophene ring. Due to the strong deshielding effects of the adjacent nitro and carboxylate groups, these protons would appear at a high chemical shift (likely >8.0 ppm). A sharp singlet corresponding to the three methyl ester protons would be observed further upfield, typically around 3.9 ppm.

-

¹³C NMR Spectroscopy: The carbon spectrum would be characterized by a signal for the ester carbonyl carbon (~160-165 ppm). The four carbons of the thiophene ring would appear in the aromatic region, with their specific shifts influenced by the attached functional groups. The carbon bearing the nitro group would be significantly downfield. A signal for the methyl carbon of the ester would be present around 52-55 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would prominently feature strong absorption bands corresponding to the key functional groups. Expected peaks include the C=O stretch of the ester at ~1720-1740 cm⁻¹, asymmetric and symmetric N-O stretches of the nitro group at ~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹, respectively, and C-O stretching of the ester at ~1200-1300 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 187. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Reactivity and Stability

Stability: The compound is stable under recommended storage conditions (cool, dry, dark)[3][4]. However, as with many nitroaromatic compounds, it should be handled with care and assessed for thermal stability if high-temperature reactions are planned.

Reactivity: The primary driver of this molecule's reactivity is the electron-deficient thiophene ring. The nitro group is a particularly strong activating group for nucleophilic aromatic substitution (SNAᵣ). It is an excellent leaving group when positioned appropriately on an aromatic ring, allowing for displacement by various nucleophiles.

Recent studies have demonstrated that the nitro group in substituted 3-nitrothiophenes can be efficiently displaced by sulfur-based nucleophiles like thiolates[7][8]. This reaction provides a powerful synthetic route to construct more complex sulfur-containing heterocyclic systems, such as thieno[3,2-b]thiophenes, which are valuable in materials science[7].

Caption: Key reactivity pathway: Nucleophilic Aromatic Substitution (SNAᵣ).

Synthesis and Quality Control Protocols

While numerous thiophene derivatives are synthesized via methods like the Gewald reaction[9], a common route to Methyl 5-nitrothiophene-3-carboxylate would be the esterification of its corresponding carboxylic acid precursor. The quality and purity of the final product are paramount, especially in drug development, necessitating robust analytical validation.

Caption: Plausible synthetic route via Fischer esterification.

Protocol 1: Representative Synthesis via Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-nitrothiophene-3-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).

-

Causality: Methanol acts as both the solvent and the reactant. Anhydrous conditions are crucial to prevent the reverse reaction (hydrolysis).

-

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%) to the stirring suspension.

-

Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic methanol.

-

-

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Heating accelerates the reaction rate to reach equilibrium faster. TLC allows for visual tracking of the consumption of the starting material.

-

-

Workup: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate. The product may precipitate or can be extracted with an organic solvent like ethyl acetate.

-

Causality: Neutralization quenches the catalyst and removes acidic impurities. Extraction isolates the less polar product from the aqueous phase.

-

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

-

Causality: This sequence removes residual water and salts, yielding a purified final product.

-

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is a self-validating system for determining the purity of the synthesized compound.

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a precisely weighed sample in the mobile phase to a concentration of ~0.5 mg/mL.

-

System Suitability Test (SST):

-

Perform five replicate injections of the standard solution.

-

Acceptance Criteria: The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5. The theoretical plates should be ≥ 2000.

-

Trustworthiness: The SST ensures that the analytical system is performing correctly and that the results are reliable and reproducible before analyzing any samples.

-

-

Analysis: Inject the sample solution and calculate the purity based on the area percent of the main peak relative to the total area of all peaks.

Relevance in Research and Development

The thiophene scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets[10]. Thienopyrimidines, which can be synthesized from thiophene precursors, exhibit a broad spectrum of activities, including anti-inflammatory and cytotoxic effects[9].

-

Drug Discovery: As a functionalized intermediate, Methyl 5-nitrothiophene-3-carboxylate is a key starting material for synthesizing more complex molecules. For instance, related thiophene derivatives are precursors in the synthesis of the atypical antipsychotic medication Olanzapine[6]. The nitro group can be reduced to an amine, providing a handle for further derivatization via amide coupling or other C-N bond-forming reactions.

-

Materials Science: The rigid, π-conjugated system of the thiophene ring is a core component in the development of organic semiconductors, polymers, and dyes[7]. The ability to tune the electronic properties of the ring via substituents like the nitro group makes this compound and its derivatives attractive for creating novel materials with specific photo- and electroactive properties.

Safety and Handling

While specific toxicity data for Methyl 5-nitrothiophene-3-carboxylate is not available, data from its parent compound, 5-nitrothiophene-3-carboxylic acid, can be used for a preliminary hazard assessment. The parent acid is classified as causing skin and serious eye irritation and may cause respiratory irritation[11]. It is also noted as potentially harmful if swallowed, in contact with skin, or if inhaled[11].

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle the compound in a well-ventilated fume hood to minimize inhalation exposure.

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[12].

References

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health (NIH). [Link]

-

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. [Link]

-

5-Nitrothiophene-3-carboxylic acid | C5H3NO4S. PubChem. [Link]

-

Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. MDPI. [Link]

-

Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journals. [Link]

-

Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. [Link]

-

pKa Data Compiled by R. Williams. University of Wisconsin-Madison. [Link]

Sources

- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Nitro-thiophene-3-carboxylic acid Methyl ester CAS#: 88770-22-3 [amp.chemicalbook.com]

- 3. 5-Nitro-thiophene-3-carboxylic acid Methyl ester | 88770-22-3 [chemicalbook.com]

- 4. 88770-22-3|Methyl 5-nitrothiophene-3-carboxylate|BLD Pharm [bldpharm.com]

- 5. 3-Methyl-5-nitrothiophene-2-carbaldehyde | 36034-94-3 | Benchchem [benchchem.com]

- 6. Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate | 72242-31-0 | Benchchem [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. BJOC - Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate [beilstein-journals.org]

- 9. mdpi.com [mdpi.com]

- 10. Methyl 7-(thiophene-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate|CAS 1448067-11-5 [benchchem.com]

- 11. 5-Nitrothiophene-3-carboxylic acid | C5H3NO4S | CID 2777267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

A Comprehensive Guide to the Structural Elucidation of Methyl 5-nitrothiophene-3-carboxylate

Foreword: The Imperative of Unambiguous Characterization

In the realm of chemical synthesis, particularly for applications in pharmaceutical and materials science, the synthesis of a molecule is only the beginning. The true value of a synthetic procedure lies in the verifiable, unambiguous confirmation of the target structure. Methyl 5-nitrothiophene-3-carboxylate, a heterocyclic compound, serves as a valuable building block due to the versatile reactivity of its constituent functional groups—the thiophene ring, the electron-withdrawing nitro group, and the methyl ester.[1][2] Its utility in drug discovery and organic electronics is predicated on the precise arrangement of these groups. This guide provides an in-depth, multi-technique approach to the structural elucidation of this compound, emphasizing not just the methods themselves, but the scientific rationale that connects disparate data points into a single, coherent structural proof.

Chapter 1: The Strategic Workflow for Structural Verification

The elucidation of a novel or synthesized compound is akin to solving a complex puzzle. No single piece of evidence is sufficient; rather, a confluence of data from orthogonal analytical techniques is required to build an irrefutable case.[3][4][5] Our strategy integrates mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to systematically probe the molecule's mass, functional groups, and atomic connectivity. For a definitive confirmation, single-crystal X-ray diffraction stands as the ultimate arbiter of molecular structure.[6]

The logical flow of this process is designed to be self-validating at each step. Information gleaned from one technique informs the interpretation of the next, creating a robust analytical framework.

Figure 1: A strategic workflow for the structural elucidation of an organic compound.

Chapter 2: Mass Spectrometry - Defining the Molecular Boundaries

Expertise & Rationale: The first and most fundamental question is: "What is the molecular weight of the compound?" Mass spectrometry (MS) provides a high-precision answer, allowing for the determination of the molecular formula—the elemental constitution of the molecule. This is the foundational data point upon which all subsequent structural hypotheses are built. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent choice for a volatile and thermally stable compound like this ester.[7]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the purified solid in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the prepared solution into the GC-MS instrument.

-

GC Separation:

-

Column: Use a standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

-

MS Detection (Electron Ionization - EI):

-

Ionization Energy: 70 eV. This standard energy level ensures reproducible fragmentation patterns that can be compared to library data.

-

Mass Range: Scan from m/z 40 to 300.

-

Data Interpretation

The expected molecular formula for Methyl 5-nitrothiophene-3-carboxylate is C₆H₅NO₄S.

-

Molecular Weight Calculation: (6 * 12.011) + (5 * 1.008) + (1 * 14.007) + (4 * 15.999) + (1 * 32.065) = 187.18 g/mol .

-

Expected Result: The mass spectrum should exhibit a clear molecular ion peak (M⁺) at m/z = 187 . The presence of this peak confirms the molecular weight of the synthesized compound.

-

Fragmentation Analysis: Thiophene derivatives often show characteristic fragmentation patterns.[8] Key expected fragments include:

-

Loss of the methoxy group (•OCH₃): [M - 31]⁺ at m/z = 156.

-

Loss of the nitro group (•NO₂): [M - 46]⁺ at m/z = 141.

-

Loss of the entire ester group (•COOCH₃): [M - 59]⁺ at m/z = 128.

-

Chapter 3: Infrared Spectroscopy - Identifying the Functional Groups

Expertise & Rationale: With the molecular formula established, the next step is to identify the functional groups present. Infrared (IR) spectroscopy is a rapid and powerful technique for this purpose, as specific chemical bonds absorb IR radiation at characteristic frequencies.[9] For our target molecule, we are looking for definitive evidence of the nitro group (NO₂), the ester carbonyl (C=O), and the aromatic thiophene ring.

Experimental Protocol: KBr Pellet Method

-

Preparation: Grind 1-2 mg of the dry sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Data Interpretation

The IR spectrum provides a "fingerprint" of the molecule, with key absorption bands confirming the presence of our target functional groups.

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Rationale & Reference |

| Nitro Group | N-O Asymmetric Stretch | 1550 - 1475 | The strong electron-withdrawing nature of the aromatic ring influences this vibration.[10] |

| Nitro Group | N-O Symmetric Stretch | 1360 - 1290 | This, paired with the asymmetric stretch, is a highly reliable indicator of a nitro group.[10][11] |

| Ester Carbonyl | C=O Stretch | ~1720 | This is a very strong and sharp absorption, characteristic of ester carbonyls.[12] |

| Ester C-O | C-O Stretch | 1300 - 1150 | Confirms the ester functionality. |

| Aromatic Ring | C=C Stretches | 1600 - 1450 | Multiple bands are expected for the thiophene ring. |

| Aromatic C-H | C-H Stretch | > 3000 | Indicates hydrogens attached to sp² hybridized carbons. |

Chapter 4: NMR Spectroscopy - Assembling the Molecular Skeleton

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. ¹H NMR reveals the number and type of protons, while ¹³C NMR does the same for the carbon backbone. Together, they allow us to piece together the exact atomic connectivity.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or 500 MHz spectrometer. Key parameters include a sufficient number of scans (e.g., 16) and a relaxation delay of at least 2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. This requires significantly more scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard to ensure each unique carbon appears as a single line.

Data Interpretation: ¹H NMR Spectrum

The structure of Methyl 5-nitrothiophene-3-carboxylate has three distinct proton environments.

-

Methyl Protons (-OCH₃): A singlet integrating to 3 hydrogens, expected around δ 3.9 ppm .

-

Thiophene Proton (H-4): A doublet, expected further downfield due to the deshielding effect of the adjacent ester group and the nitro group. Expected around δ 8.3-8.5 ppm .

-

Thiophene Proton (H-2): A doublet, also significantly downfield. Expected around δ 8.8-9.0 ppm . The strong deshielding is caused by the adjacent sulfur atom and the resonance effect of the nitro group.

-

Coupling: The two thiophene protons (H-2 and H-4) are on adjacent carbons that are not coupled to other protons. They will appear as doublets with a small coupling constant (J ≈ 1.5-2.0 Hz ), characteristic of a meta-like coupling in a five-membered ring. This small J-value is a critical piece of evidence for the 3,5-substitution pattern.

Sources

- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. jchps.com [jchps.com]

- 6. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 5-nitrothiophene-3-carboxylate

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 5-nitrothiophene-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of NMR spectroscopy for the structural elucidation of this heterocyclic compound. We will explore predicted spectral data, based on established principles and data from analogous structures, and provide a robust framework for experimental design and data interpretation.

Introduction: The Structural Significance of Methyl 5-nitrothiophene-3-carboxylate

Methyl 5-nitrothiophene-3-carboxylate is a substituted thiophene, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The precise arrangement of the nitro and methyl carboxylate groups on the thiophene ring dictates its chemical reactivity and biological activity. Unambiguous structural confirmation is therefore a critical step in its synthesis and application. NMR spectroscopy stands as the most powerful technique for this purpose, providing detailed information about the molecular framework at the atomic level.

This guide will provide a detailed walkthrough of the expected ¹H and ¹³C NMR spectra of the title compound. While experimental data for this specific molecule is not widely published, we can, with a high degree of confidence, predict the spectral features by drawing upon data from closely related compounds and the fundamental principles of NMR spectroscopy. This predictive approach serves as an invaluable tool for any researcher working with this or similar molecules, offering a benchmark for the analysis of experimentally acquired data.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of Methyl 5-nitrothiophene-3-carboxylate is expected to be relatively simple, showing signals for the two protons on the thiophene ring and the three protons of the methyl ester group. The chemical shifts of the aromatic protons are significantly influenced by the electronic effects of the nitro (-NO₂) and methyl carboxylate (-COOCH₃) substituents.

The nitro group is a strong electron-withdrawing group, which deshields (shifts to a higher ppm value) the adjacent protons. The methyl carboxylate group is also electron-withdrawing, but its effect is generally less pronounced than that of the nitro group.

Based on these principles and data from related nitro- and carboxyl-substituted thiophenes, we can predict the following ¹H NMR spectrum:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~8.4 - 8.6 | Doublet | ~1.5 - 2.0 | 1H |

| H-4 | ~8.8 - 9.0 | Doublet | ~1.5 - 2.0 | 1H |

| -OCH₃ | ~3.9 - 4.1 | Singlet | - | 3H |

Justification of Predictions:

-

H-4: This proton is situated ortho to the strongly electron-withdrawing nitro group at position 5. This proximity will cause significant deshielding, pushing its chemical shift to a high value, predicted here to be in the range of 8.8-9.0 ppm.

-

H-2: This proton is meta to the nitro group but ortho to the methyl carboxylate group. It will be less deshielded than H-4, hence its predicted chemical shift in the range of 8.4-8.6 ppm.

-

-OCH₃: The methyl protons of the ester group are expected to appear as a singlet in the typical range for such functional groups, around 3.9-4.1 ppm.

-

Coupling: The two thiophene protons, H-2 and H-4, are in a meta relationship to each other. In five-membered heterocyclic rings like thiophene, the four-bond coupling (⁴J) between protons in a meta arrangement is typically small, on the order of 1-3 Hz. Therefore, we predict that both H-2 and H-4 will appear as doublets with a small coupling constant of approximately 1.5-2.0 Hz.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are also influenced by the electronic effects of the substituents.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~130 - 135 |

| C3 | ~135 - 140 |

| C4 | ~125 - 130 |

| C5 | ~150 - 155 |

| C=O | ~160 - 165 |

| -OCH₃ | ~52 - 55 |

Justification of Predictions:

-

C5: The carbon atom bearing the nitro group is expected to be the most deshielded of the ring carbons due to the strong electron-withdrawing nature of the nitro group, with a predicted chemical shift in the range of 150-155 ppm.

-

C3: The carbon atom attached to the carboxylate group will also be significantly deshielded, with a predicted chemical shift in the range of 135-140 ppm.

-

C2 and C4: These protonated carbons will have chemical shifts influenced by their position relative to the substituents. C4, being adjacent to the nitro-bearing carbon, is expected to be slightly downfield compared to C2.

-

C=O: The carbonyl carbon of the ester group will appear at a characteristic downfield position, typically in the 160-165 ppm range.

-

-OCH₃: The methyl carbon of the ester group will be found in the typical region for such carbons, around 52-55 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of Methyl 5-nitrothiophene-3-carboxylate, the following experimental protocol is recommended:

1. Sample Preparation: a. Weigh approximately 5-10 mg of the purified solid sample. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. CDCl₃ is often preferred for its volatility, making sample recovery easier. However, if the compound has limited solubility in CDCl₃, DMSO-d₆ is a good alternative. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra. d. Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition: a. The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) to achieve good signal dispersion. b. For ¹H NMR: i. Tune and shim the spectrometer to optimize the magnetic field homogeneity. ii. Acquire the spectrum using a standard single-pulse experiment. iii. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. iv. Process the data with appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio or resolution. v. Reference the spectrum to the TMS signal at 0 ppm. b. For ¹³C NMR: i. Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets for each unique carbon atom. ii. A larger number of scans will be required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. iii. Reference the spectrum to the TMS signal at 0 ppm.

Structural Elucidation Workflow

The process of confirming the structure of Methyl 5-nitrothiophene-3-carboxylate from its NMR spectra follows a logical progression. The following diagram illustrates this workflow.

Caption: Workflow for structural elucidation using NMR data.

Visualization of Key NMR Correlations

The following diagram illustrates the structure of Methyl 5-nitrothiophene-3-carboxylate and highlights the key predicted ¹H-¹H coupling interaction.

Caption: Predicted meta-coupling in Methyl 5-nitrothiophene-3-carboxylate.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of Methyl 5-nitrothiophene-3-carboxylate. By understanding the expected chemical shifts and coupling patterns, researchers can confidently interpret experimental data to confirm the structure of this and related compounds. The provided experimental protocol and structural elucidation workflow offer a practical framework for obtaining and analyzing high-quality NMR data, ensuring the scientific integrity of research in which this molecule plays a role.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

PubChem. (n.d.). 5-Nitrothiophene-3-carboxylic acid. Retrieved from [Link]

-

AZoOptics. (2023, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

FT-IR spectrum of Methyl 5-nitrothiophene-3-carboxylate

An In-depth Technical Guide to the FT-IR Spectrum of Methyl 5-nitrothiophene-3-carboxylate

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Methyl 5-nitrothiophene-3-carboxylate. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for molecular characterization. We will delve into the theoretical underpinnings of the vibrational modes, present a robust experimental protocol, and offer a detailed interpretation of the resulting spectrum.

Introduction: The Molecule and the Method

Methyl 5-nitrothiophene-3-carboxylate is a substituted heterocyclic compound of significant interest as a versatile building block in organic synthesis. Its structure, featuring a thiophene ring functionalized with both an electron-withdrawing nitro group and an ester moiety, makes it a valuable precursor for various pharmaceutical and materials science applications.

Given its nuanced structure, unambiguous characterization is paramount for ensuring purity, confirming identity, and guiding synthetic pathways. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose.[1] By probing the vibrational modes of the molecule's covalent bonds, FT-IR provides a unique spectral "fingerprint," allowing for the precise identification of its constituent functional groups.

Theoretical Framework: Predicting the Vibrational Landscape

The infrared spectrum of Methyl 5-nitrothiophene-3-carboxylate is a superposition of the vibrational absorptions from its distinct functional components: the thiophene ring, the nitro group, the methyl ester, and the aliphatic methyl group. Understanding the characteristic frequencies of these groups is the foundation of spectral interpretation.

-

The Nitro Group (-NO₂): The nitro group is one of the most readily identifiable functionalities in IR spectroscopy. Due to the strong dipole moments of the N-O bonds, it produces two intense and characteristic stretching vibrations.[2]

-

Asymmetric Stretch: A strong absorption band is expected in the 1550-1475 cm⁻¹ region.[3][4]

-

Symmetric Stretch: A second strong band appears at a lower wavenumber, typically between 1360-1290 cm⁻¹.[3][4] The presence of this distinct pair of intense peaks is a primary diagnostic marker for nitro-aromatic compounds.[2][5]

-

-

The Ester Group (-COOCH₃): Esters are also clearly identified by their strong absorptions.

-

Carbonyl (C=O) Stretch: A very intense, sharp peak arising from the C=O stretching vibration is expected. For α,β-unsaturated or aromatic esters, this band typically appears in the 1730-1715 cm⁻¹ range.[6]

-

Carbon-Oxygen (C-O) Stretches: Esters also exhibit two C-O stretching bands in the 1300-1000 cm⁻¹ region, corresponding to the C-O-C asymmetric and symmetric stretches.[6][7]

-

-

The Thiophene Ring: The thiophene ring gives rise to several characteristic vibrations.

-

C-H Stretching: Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹, often around 3100 cm⁻¹.[8]

-

C=C Stretching: In-ring carbon-carbon double bond stretches produce bands of variable intensity in the 1600-1400 cm⁻¹ region.[8][9][10]

-

C-H Out-of-Plane Bending: Vibrations in the 900-650 cm⁻¹ range are characteristic of the substitution pattern on the aromatic ring.[8]

-

-

The Methyl Group (-CH₃): The methyl portion of the ester will exhibit aliphatic C-H stretching and bending modes, though these may be of lower intensity compared to the polar functional groups.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines a validated method for obtaining the FT-IR spectrum of solid Methyl 5-nitrothiophene-3-carboxylate using the potassium bromide (KBr) pellet technique. This method is chosen because KBr is transparent in the mid-infrared range and provides a non-interacting matrix for the analyte.[11]

Methodology

-

Sample Preparation (KBr Pellet):

-

Rationale: To obtain a high-quality spectrum of a solid, the sample must be finely dispersed in a non-absorbing medium to minimize light scattering (Christiansen effect) and produce sharp, well-defined peaks.[12]

-

Procedure:

-

Gently grind ~1-2 mg of Methyl 5-nitrothiophene-3-carboxylate into a fine powder using a clean, dry agate mortar and pestle.[11]

-

Add ~100-200 mg of spectroscopy-grade, dry potassium bromide (KBr) to the mortar.

-

Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is achieved.

-

Transfer the mixture to a pellet-pressing die and apply 7-10 tons of pressure for approximately 2 minutes using a hydraulic press to form a thin, transparent, or translucent pellet.[11][13]

-

-

-

Instrumental Setup & Background Acquisition:

-

Rationale: A background spectrum must be collected to computationally subtract the signals from atmospheric water vapor and carbon dioxide, which absorb strongly in the mid-IR region.

-

Procedure:

-

Ensure the sample compartment of the FT-IR spectrometer is empty and clean.

-

Initiate a background scan. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

-

-

Sample Spectrum Acquisition:

-

Procedure:

-

Place the KBr pellet containing the sample into the spectrometer's sample holder.

-

Acquire the sample spectrum using the same parameters (number of scans, resolution, and range) as the background scan. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

-

Experimental Workflow Diagram

Sources

- 1. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 9. iosrjournals.org [iosrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. youtube.com [youtube.com]

An In-Depth Technical Guide to the Synthesis of Methyl 5-nitrothiophene-3-carboxylate

Foreword: The Strategic Value of a Nitrothiophene Building Block

Methyl 5-nitrothiophene-3-carboxylate is a highly valuable heterocyclic building block in medicinal chemistry and materials science. The thiophene scaffold is a well-established bioisostere for the benzene ring, offering unique physicochemical properties that are often exploited in drug design. The strategic placement of a nitro group at the 5-position and a methyl ester at the 3-position creates a versatile intermediate. The nitro group serves as a precursor for an amino group, a critical functional handle for amide couplings and further derivatization, while the ester provides a site for hydrolysis and subsequent modifications. This guide provides a comprehensive, field-proven approach to the synthesis of this key intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices to ensure reproducibility and success.

Retrosynthetic Analysis: A Logic-Driven Approach

A logical retrosynthetic analysis of the target molecule points to a straightforward and efficient synthetic strategy. The primary disconnection breaks the carbon-nitrogen bond of the nitro group, identifying an electrophilic aromatic substitution reaction as the key transformation. This leads back to a readily available or easily synthesizable starting material: methyl thiophene-3-carboxylate.

Caption: Retrosynthetic pathway for the target molecule.

Part I: Preparation of the Key Starting Material: Methyl Thiophene-3-carboxylate

The success of the final nitration step is contingent upon the quality and purity of the starting ester. Methyl thiophene-3-carboxylate is commercially available from numerous suppliers. However, for large-scale campaigns or when commercial sources are unavailable, its synthesis from thiophene-3-carboxylic acid is a standard and high-yielding procedure.

Expertise in Practice: Fischer Esterification

The conversion of a carboxylic acid to its methyl ester is most reliably achieved via Fischer esterification. This acid-catalyzed reaction with methanol is an equilibrium process. To drive the reaction to completion, an excess of methanol is used, which also serves as the solvent.

Experimental Protocol: Synthesis of Methyl Thiophene-3-carboxylate

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiophene-3-carboxylic acid (1.0 eq).

-

Reagent Addition: Add anhydrous methanol (10-20 volumes) to the flask, followed by a catalytic amount of concentrated sulfuric acid (approx. 2-3 mol%).

-

Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed.

-

Work-up: Cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.

-

Extraction: Dilute the residue with water and extract with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove any unreacted acid and the H₂SO₄ catalyst) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl thiophene-3-carboxylate as an oil or low-melting solid. The product is often of sufficient purity for the next step without further purification.

Part II: The Core Transformation: Electrophilic Nitration

The introduction of the nitro group onto the thiophene ring is the critical step. Thiophene is an electron-rich heterocycle that is significantly more reactive towards electrophiles than benzene. This high reactivity can lead to uncontrolled, often violent reactions and product degradation if not managed properly[1]. The presence of the electron-withdrawing methyl ester group at the 3-position deactivates the ring, mitigating this reactivity to a manageable level.

Mechanistic Rationale & Regioselectivity

Electrophilic substitution on 3-substituted thiophenes predominantly occurs at the 5-position. The methoxycarbonyl group (-COOCH₃) is a deactivating group, which slows the reaction rate, but its directing influence, combined with the inherent preference of the thiophene ring for substitution at the α-positions (2 and 5), strongly favors the introduction of the nitronium ion (NO₂⁺) at the C-5 position.

Two primary methods are presented below. Method A is the preferred route due to its milder nature and generally higher selectivity, while Method B is a viable alternative using classic mixed-acid conditions.

Caption: Key reagents and transformations in the synthesis.

Protocol A: Nitration with Nitric Acid in Acetic Anhydride (Preferred Method)

This method utilizes acetyl nitrate, a milder and more selective nitrating agent generated in situ. It is particularly well-suited for reactive aromatic systems like thiophene, minimizing oxidation and polysubstitution side products[1].

Step-by-Step Methodology:

-

Reagent Preparation: In a flask submerged in an ice-salt bath (-10 to -5 °C), slowly add concentrated nitric acid (1.05 eq) to acetic anhydride (5-10 volumes) with vigorous stirring. Maintain the temperature below 10 °C during the addition. This mixture should be prepared fresh and used promptly.

-

Reaction Setup: In a separate reaction vessel, dissolve methyl thiophene-3-carboxylate (1.0 eq) in acetic anhydride (5 volumes). Cool this solution to 0 °C.

-

Nitration: Add the pre-formed acetyl nitrate solution dropwise to the solution of the thiophene ester. The internal temperature must be carefully maintained between 0 and 5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the consumption of the starting material by TLC.

-

Quenching and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

-

Product Collection: The solid product will precipitate out of the aqueous solution. Collect the precipitate by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold water until the filtrate is neutral, followed by a wash with a small amount of cold methanol or ethanol to remove residual acetic acid. The crude product can be further purified by recrystallization from methanol or ethanol to yield pure methyl 5-nitrothiophene-3-carboxylate.

Protocol B: Nitration with Mixed Acid (HNO₃/H₂SO₄)

This classic method employs a powerful nitrating medium. While effective, it requires stringent temperature control to prevent substrate degradation. This protocol is adapted from procedures used for similarly deactivated thiophene systems[2].

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, add concentrated sulfuric acid (5 volumes). Cool the acid to 0 °C in an ice bath.

-

Substrate Addition: Add methyl thiophene-3-carboxylate (1.0 eq) portion-wise to the cold sulfuric acid, ensuring the temperature does not rise above 10 °C. Stir until a homogeneous solution is formed.

-

Nitrating Agent: Prepare a nitrating mixture by adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (1-2 volumes) in the dropping funnel.

-

Nitration: Add the nitrating mixture dropwise to the thiophene solution over 30-60 minutes. It is critical to maintain the internal temperature at or below 5 °C during the entire addition.

-

Reaction Monitoring: After the addition, allow the mixture to stir at 0-5 °C for an additional 30 minutes, then let it slowly warm to room temperature and stir for 1 hour.

-

Quenching and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice. A precipitate will form.

-

Product Collection: Stir the ice-water slurry for 30 minutes to ensure complete precipitation, then collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake extensively with cold water to remove all residual acid. Recrystallize the crude product from methanol or ethanol to obtain the purified final compound.

Data and Workflow Summary

The choice of protocol can be guided by the desired balance between reaction vigor, safety, and available equipment.

| Parameter | Protocol A (HNO₃/Ac₂O) | Protocol B (HNO₃/H₂SO₄) |

| Nitrating Agent | Acetyl Nitrate (milder) | Nitronium Ion (stronger) |

| Solvent | Acetic Anhydride | Sulfuric Acid |

| Temperature | 0 to 5 °C | 0 to 5 °C (critical) |

| Key Advantage | Higher selectivity, better control | Readily available reagents |

| Key Consideration | Prepare acetyl nitrate fresh | Highly exothermic, risk of degradation |

Mandatory Safety Precautions

-

Corrosive Reagents: Both concentrated sulfuric acid and nitric acid are extremely corrosive and are strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. All manipulations should be performed in a certified chemical fume hood.

-

Exothermic Reactions: The dilution of sulfuric acid and all nitration reactions are highly exothermic. Strict adherence to slow, dropwise addition and external cooling is essential to prevent thermal runaways.

-

Quenching: Always pour the acid reaction mixture slowly into ice/water. NEVER add water to the concentrated acid mixture.

-

Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. Handle it with care in a fume hood.

Conclusion

The synthesis of methyl 5-nitrothiophene-3-carboxylate is most effectively and safely achieved through the electrophilic nitration of methyl thiophene-3-carboxylate. The recommended method involves the use of nitric acid in acetic anhydride, which provides a controlled and selective reaction. The alternative mixed-acid method is also effective but demands more rigorous temperature control. By understanding the mechanistic principles and adhering to the detailed protocols and safety measures outlined in this guide, researchers can reliably produce this valuable synthetic intermediate for applications in drug discovery and beyond.

References

-

Berezin, A. A., Gez, A. S., & Krayushkin, M. M. (2024). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Organics, 5(4), 481-496. [Link]

-

Butler, A. R., & Hendry, J. B. (1970). Electrophilic substitution on the thiophen ring. Part IV. The nitration of thiophen in acetic anhydride. Journal of the Chemical Society B: Physical Organic, 848-851. [Link]

-

Katritzky, A. R., Scriven, E. F. V., Majumder, S., Akhmedova, R. G., Akhmedov, N. G., & Vakulenko, A. V. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(3), 179-191. [Link]

-

Brown, I., Reid, S. T., Brown, N. M. D., Armstrong, K. J., Martin-Smith, M., Sneader, W. E., Brophy, G. C., & Sternhell, S. (1969). Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid. Journal of the Chemical Society C: Organic, 2755-2758. [Link]

-

Gronowitz, S., & Raznikiewicz, T. (1964). 3-Bromothiophene. Organic Syntheses, 44, 9. [Link]

-

University of Colorado, Boulder. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Department of Chemistry and Biochemistry. [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of Methyl 5-nitrothiophene-3-carboxylate for Researchers and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of a Niche Thiophene Derivative

Section 1: Solubility Profiling: Beyond "Soluble" or "Insoluble"

A nuanced understanding of a compound's solubility across a spectrum of solvents is paramount for its formulation, purification, and application in biological assays. The presence of both a polar nitro group and a more non-polar methyl ester on the thiophene ring suggests a delicate solubility balance that must be experimentally determined.

Strategic Selection of Solvent Systems

The choice of solvents should be guided by the need to establish a comprehensive polarity profile. We will categorize our investigation into three key classes of solvents:

-

Non-Polar Solvents: These are crucial for understanding the compound's lipophilicity, a key predictor of cell membrane permeability.

-

Polar Aprotic Solvents: These solvents can engage in dipole-dipole interactions and are often excellent solubilizing agents for a wide range of organic compounds.

-

Polar Protic Solvents: The ability of these solvents to donate hydrogen bonds is critical to assess, particularly for predicting behavior in aqueous biological environments.

Table 1: Proposed Solvents for Solubility Determination of Methyl 5-nitrothiophene-3-carboxylate

| Solvent Class | Solvent | Rationale |

| Non-Polar | Hexane | Represents a purely aliphatic, non-polar environment. |

| Toluene | An aromatic, non-polar solvent that can engage in π-stacking interactions. | |

| Polar Aprotic | Dichloromethane (DCM) | A common solvent for organic reactions and chromatography with a moderate dielectric constant. |

| Ethyl Acetate | An ester-containing solvent with moderate polarity, often used in extractions and chromatography. | |

| Acetonitrile | A highly polar aprotic solvent with a strong dipole moment, often used in HPLC. | |

| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent with excellent solvating power for a wide range of compounds, commonly used for stock solutions in biological screening. | |

| Polar Protic | Methanol | A simple alcohol capable of hydrogen bonding, representing a polar protic environment. |

| Ethanol | Another common alcohol with slightly lower polarity than methanol. | |

| Water (pH 7.4 Buffer) | Essential for determining solubility in a physiologically relevant aqueous environment. The use of a buffer is critical to control for any pH-dependent effects. The presence of a hydroxyl group can increase solubility[1]. |

Experimental Protocol: Isothermal Equilibrium Solubility

The gold-standard method for determining thermodynamic solubility is the isothermal equilibrium shake-flask method. This protocol is designed to be a self-validating system by ensuring that equilibrium is truly reached.

Experimental Workflow for Isothermal Equilibrium Solubility

Caption: Workflow for determining isothermal equilibrium solubility.

Step-by-Step Methodology:

-

Preparation: Add an excess of solid Methyl 5-nitrothiophene-3-carboxylate to a series of glass vials. The excess solid is crucial to ensure that the solution becomes saturated.

-

Solvent Addition: To each vial, add a precise volume of the selected solvent.

-

Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25°C). The agitation ensures that the solvent is continuously exposed to the solid, facilitating dissolution.

-

Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), carefully withdraw an aliquot of the supernatant.

-

Separation: Immediately centrifuge or filter the aliquot using a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles. This step is critical to prevent artificially high concentration readings.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable technique, given the aromatic and nitro-functionalized nature of the molecule.[2] A reversed-phase C18 column with a mobile phase of methanol and water or acetonitrile and water would be a good starting point for method development.[2]

-

Data Analysis: Plot the measured concentration against time for each solvent. Equilibrium solubility is determined as the concentration at which the values plateau, indicating that the solution is saturated.

Section 2: Stability Assessment: Ensuring Compound Integrity

The stability of a compound under various stress conditions is a critical parameter that influences its shelf-life, handling procedures, and its behavior in different experimental settings. The nitro group and the ester functionality in Methyl 5-nitrothiophene-3-carboxylate are potential sites of degradation.

Key Stability-Indicating Conditions

A comprehensive stability study should investigate the compound's susceptibility to degradation under the following conditions:

-

pH Stability (Hydrolysis): The ester group is susceptible to hydrolysis under both acidic and basic conditions. This is a critical parameter for predicting stability in physiological environments and for formulation development.

-

Thermal Stability: High temperatures can induce decomposition. Determining the thermal stability profile is essential for setting appropriate storage and handling conditions.

-

Photostability: Many organic molecules, especially those with aromatic and nitro groups, can degrade upon exposure to light.[3]

Experimental Protocols for Stability Assessment

A validated stability-indicating analytical method is the cornerstone of any reliable stability study. This is typically an HPLC method that can separate the parent compound from its degradation products.

Logical Flow for Stability Testing

Caption: Logical workflow for assessing the stability of a compound.

Step-by-Step Methodologies:

2.2.1. pH Stability (Hydrolysis)

-

Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2 with HCl, pH 7 with phosphate buffer, and pH 9 with borate buffer).

-

Sample Preparation: Prepare solutions of Methyl 5-nitrothiophene-3-carboxylate in each buffer at a known concentration.

-

Incubation: Store the solutions at a constant temperature (e.g., 40°C) and protect them from light.

-

Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution and analyze it using the stability-indicating HPLC method.

-

Data Analysis: Plot the percentage of the remaining parent compound against time for each pH. This will reveal the rate of hydrolysis at different pH values. The appearance of new peaks in the chromatogram will indicate the formation of degradation products, such as 5-nitrothiophene-3-carboxylic acid.

2.2.2. Thermal Stability

-

Sample Preparation: Place the solid compound in sealed vials. Also, prepare a solution of the compound in a stable solvent (e.g., acetonitrile).

-

Incubation: Store the vials at elevated temperatures (e.g., 40°C, 60°C, and 80°C).

-

Analysis: At various time points, analyze the solid (after dissolving in a suitable solvent) and the solution samples by HPLC.

-

Data Analysis: Quantify the amount of the parent compound remaining to determine the extent of thermal degradation. Thermal decomposition of carboxylates can occur via various mechanisms.[4]

2.2.3. Photostability

-

Sample Preparation: Prepare solutions of the compound in a photochemically inert solvent (e.g., acetonitrile) and also place the solid compound in a transparent container.

-

Exposure: Expose the samples to a controlled light source that meets the requirements of the ICH Q1B guideline for photostability testing. A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

-

Data Analysis: Compare the chromatograms of the exposed and control samples. A significant decrease in the parent peak area and the appearance of new peaks in the exposed sample indicate photolytic degradation. The nitro group, in particular, can be susceptible to photochemical reactions.

Table 2: Summary of Stability Testing Parameters

| Stability Test | Stress Condition | Potential Degradation Product(s) | Analytical Method |

| Hydrolysis | Acidic (e.g., pH 2), Neutral (e.g., pH 7), Basic (e.g., pH 9) | 5-Nitrothiophene-3-carboxylic acid, Methanol | HPLC-UV |

| Thermal | Elevated temperatures (e.g., 40°C, 60°C, 80°C) | Decarboxylation products, products of nitro group reduction | HPLC-UV |

| Photolytic | Controlled UV and visible light exposure | Products of nitro group reduction, ring cleavage, or polymerization | HPLC-UV |

Section 3: Mechanistic Insights and Degradation Pathways

While experimental data will provide the quantitative aspects of stability, a theoretical understanding of potential degradation pathways is invaluable for interpreting the results and for designing more stable analogs.

Potential Degradation Pathways of Methyl 5-nitrothiophene-3-carboxylate

Caption: Potential degradation pathways for Methyl 5-nitrothiophene-3-carboxylate.

The primary degradation pathways to consider are:

-

Ester Hydrolysis: As previously mentioned, the methyl ester is prone to hydrolysis to the corresponding carboxylic acid, 5-nitrothiophene-3-carboxylic acid. This reaction is typically catalyzed by acid or base.

-

Nitro Group Reduction: The nitro group is an electron-withdrawing group that can be reduced to an amino group under certain conditions, such as in the presence of reducing agents or certain microbial systems.[5][6] This would yield Methyl 5-aminothiophene-3-carboxylate. Photochemical degradation can also involve the nitro group.

-

Decarboxylation: While less common for the ester, the corresponding carboxylic acid (the hydrolysis product) could undergo thermal decarboxylation to yield 2-nitrothiophene.

Conclusion: A Roadmap to Comprehensive Characterization

This technical guide provides a robust and scientifically sound framework for the comprehensive characterization of the solubility and stability of Methyl 5-nitrothiophene-3-carboxylate. By following these detailed protocols and understanding the underlying scientific principles, researchers and drug development professionals can generate the critical data needed to make informed decisions about the handling, formulation, and application of this promising compound. The emphasis on validated, self-correcting experimental designs ensures the integrity and trustworthiness of the data generated, paving the way for its successful transition from a laboratory curiosity to a valuable chemical entity.

References

-

MDPI. (2022-05-21). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from [Link]

-

PMC - NIH. (2023-02-20). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

-

PubChem. 5-Nitrothiophene-3-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Microbial biodegradation of nitrophenols and their derivatives: A Review. Retrieved from [Link]

-

MDPI. (n.d.). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Retrieved from [Link]

-

Eawag-BBD. (2010-03-24). Nitrofen Degradation Pathway. Retrieved from [Link]

-

CONICET. (2024-03-07). Analytical Methods. Retrieved from [Link]

-

MDPI. (2024-11-07). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Retrieved from [Link]

-

OPUS. (2025-08-28). Analytical Methods. Retrieved from [Link]

-

PubMed. (1987-01). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolic pathway for degradation of p-Nitrophenol by Rhodococcus opacus strain SAO101. Retrieved from [Link]

-

RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Retrieved from [Link]

-

ResearchGate. (2025-08-06). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. Retrieved from [Link]

-